

Preclinical Research Summary of WAY-100635: A Technical Guide

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Compound of Interest

Compound Name: WAY-608094

Cat. No.: B15552400

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WAY-100635, or N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, is a pioneering pharmacological tool extensively characterized for its potent and selective antagonist activity at the serotonin 1A (5-HT_{1A}) receptor. Its development provided researchers with a "silent" antagonist, a compound that blocks the receptor without eliciting any intrinsic partial agonist effects, which had been a limitation of previous agents. This property has made WAY-100635 invaluable for elucidating the precise roles of the 5-HT_{1A} receptor system in various physiological and pathological processes. This guide provides an in-depth summary of the core preclinical research, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action.

Pharmacological Profile and Binding Affinity

WAY-100635 is distinguished by its high affinity and selectivity for the 5-HT_{1A} receptor. It has been demonstrated to be over 100-fold more selective for the 5-HT_{1A} site compared to a wide range of other central nervous system receptors, including other serotonin receptor subtypes, adrenergic, dopamine, and GABA receptors.^[1] In addition to its primary antagonist role at 5-HT_{1A} receptors, WAY-100635 also exhibits potent agonist activity at the dopamine D₄ receptor.^[2]

Table 1: In Vitro Receptor Binding Profile of WAY-100635

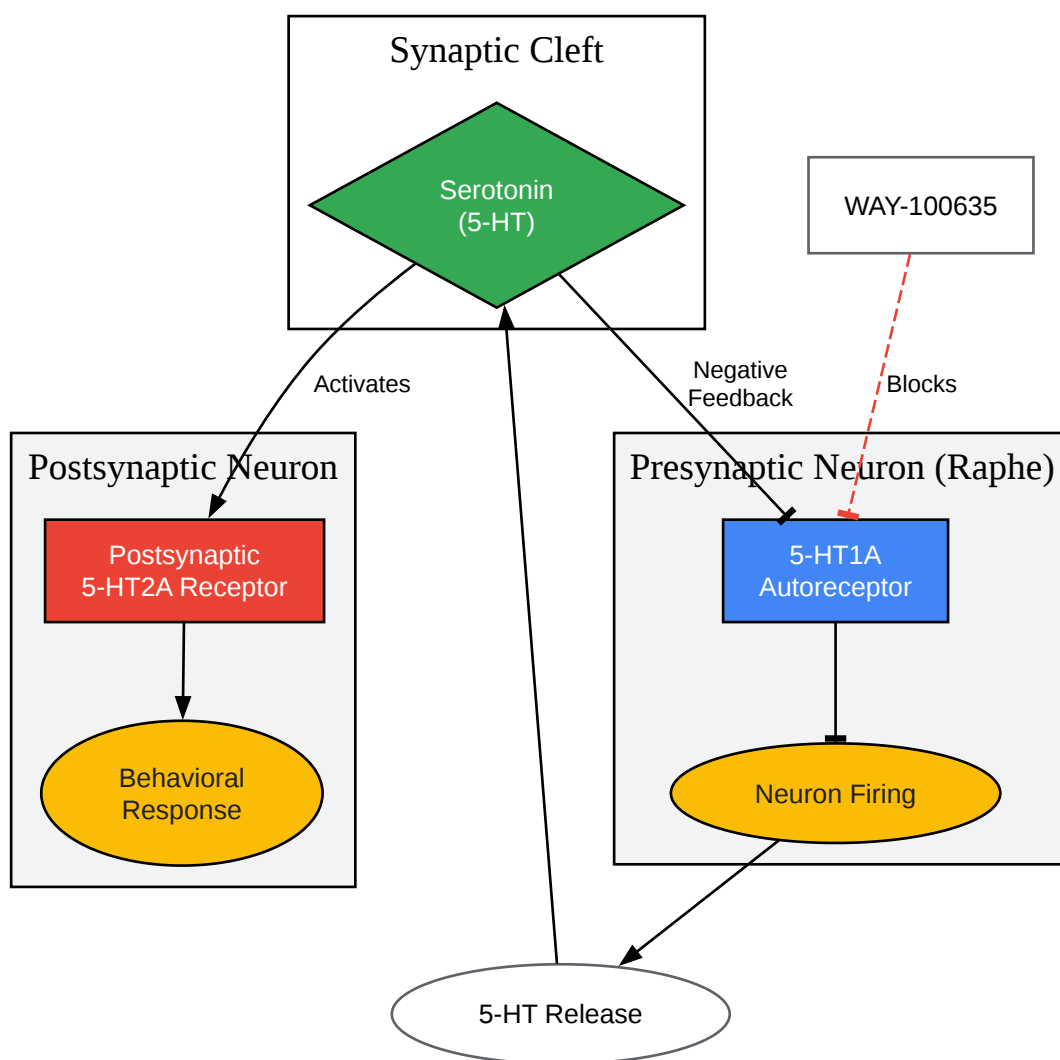
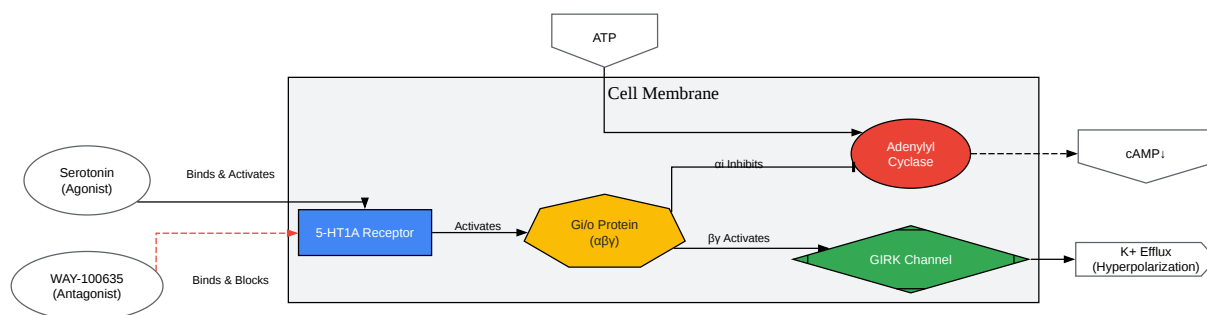
Receptor Target	Parameter	Value (nM)	Species/System	Reference
5-HT1A	IC50	0.91	Human (CHO cells)	[2]
Ki	0.39	Human (CHO cells)	[2]	
IC50	1.35	Rat Hippocampus	[1]	
Kd	0.10	Rat Brain Membranes	[3]	
pIC50	8.87	Rat Hippocampal Membranes	[2]	
pA2	9.71	Guinea-Pig Ileum	[2]	
Dopamine D2L	Binding Affinity	940	HEK 293 Cells	[2]
Dopamine D3	Binding Affinity	370	HEK 293 Cells	[2]
Dopamine D4.2	Binding Affinity	16	HEK 293 Cells	[2]
Dopamine D4.4	Binding Affinity	3.3	HEK-D4.4 Cells	[2]
EC50	9.7	HEK-D4.4 Cells	[2]	
α 1-Adrenergic	pIC50	6.6	-	[2]

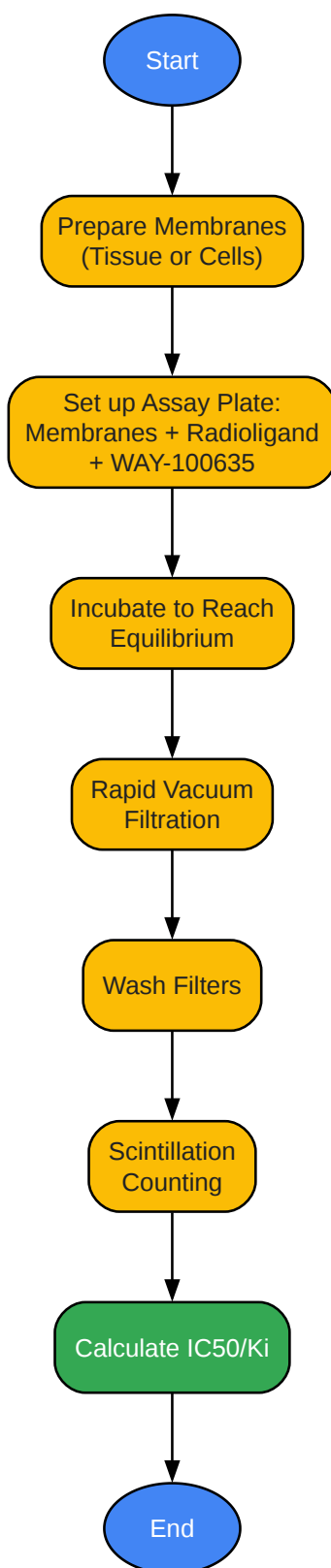
Mechanism of Action and Signaling Pathways

WAY-100635 functions as a silent antagonist at 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins. By binding to these receptors, WAY-100635 blocks the effects of endogenous serotonin and synthetic 5-HT1A agonists like 8-OH-DPAT.

Postsynaptic 5-HT1A Receptor Antagonism

At postsynaptic neurons, particularly in regions like the hippocampus and cortex, 5-HT_{1A} receptor activation typically leads to hyperpolarization through the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. WAY-100635 blocks these downstream effects by preventing agonist binding.





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References

- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT_{1A} receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selective 5-HT_{1A} antagonist radioligand [³H]WAY 100635 labels both G-protein-coupled and free 5-HT_{1A} receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
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